2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid
Description
The compound 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is a fluorinated aromatic derivative featuring a carboximidamide functional group at the benzene-1-position and a 3-fluorobenzyl ether substituent at the 2-position, complexed with acetic acid. Structural characterization of such compounds often employs crystallographic tools like the SHELX software suite for refinement and analysis .
Properties
Molecular Formula |
C16H17FN2O3 |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
acetic acid;2-[(3-fluorophenyl)methoxy]benzenecarboximidamide |
InChI |
InChI=1S/C14H13FN2O.C2H4O2/c15-11-5-3-4-10(8-11)9-18-13-7-2-1-6-12(13)14(16)17;1-2(3)4/h1-8H,9H2,(H3,16,17);1H3,(H,3,4) |
InChI Key |
VTJTVVDSBZTWCT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.C1=CC=C(C(=C1)C(=N)N)OCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid typically involves multiple steps, starting with the preparation of the fluorophenylmethoxy intermediate. This intermediate can be synthesized through a nucleophilic substitution reaction where a fluorophenyl halide reacts with a methoxybenzene under basic conditions. The resulting intermediate is then subjected to a series of reactions, including amidation and carboxylation, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Scientific Research Applications
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is an organic compound featuring a fluorophenyl group, a methoxy group, and a carboximidamide group. It has a molecular weight of approximately 304.32 g/mol. This compound is considered a versatile building block for creating more complex molecules, with potential applications in medicinal chemistry and organic synthesis.
Scientific Research Applications
This compound is used in scientific research across multiple disciplines.
Chemistry
- As a building block in synthesizing complex molecules.
- As a reagent in various organic reactions.
Biology
- In studies of enzyme inhibition.
- In protein-ligand interaction research.
- Investigating its interactions with specific biological targets to understand its pharmacological effects and potential therapeutic uses.
- Studies of its binding affinity to various enzymes or receptors to elucidate its role in biochemical pathways.
Industry
- In the production of specialty chemicals.
- In the creation of materials with unique properties.
Chemical Reactions
This compound can undergo several types of chemical reactions:
- Oxidation The compound can be oxidized to form corresponding oxides or carboxylic acids.
- Reduction Reduction reactions can convert the compound into its reduced forms.
- Substitution Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups onto the aromatic ring.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid with related fluorinated aromatic derivatives:
Notes:
- Carboximidamide vs. Amine/Ketone: The carboximidamide group in the target compound and 2-(3-fluorophenoxy)benzene-1-carboximidamide may enhance hydrogen-bonding capacity compared to morpholino or indole derivatives, influencing receptor binding .
- Acetic Acid Moiety : The presence of acetic acid (as a counterion or co-crystal former) could modulate solubility and crystallinity, a feature shared with 2-[7-fluoro-2-(4-methylphenyl)-1H-indol-3-yl]acetic acid .
Physicochemical and Pharmacological Insights
- Lipophilicity : Fluorine substitution generally enhances lipophilicity (logP), but the acetic acid group introduces polarity. This balance may favor oral bioavailability in drug design .
- Synthetic Accessibility: Compounds like 2-(1,3-dioxolan-2-yl)benzene-1-carboximidamide (C₉H₁₆ClNO, MW 189.69) highlight the utility of protecting groups (e.g., dioxolane) in carboximidamide synthesis, suggesting analogous strategies for the target compound.
- Computational Modeling : Density-functional theory (DFT) methods, such as those derived from the Colle-Salvetti correlation-energy formula, could predict electronic properties and reactivity of the fluorophenyl and carboximidamide groups .
Research Findings and Hypotheses
While direct studies on This compound are absent in the evidence, inferences can be drawn from analogs:
- Antimicrobial Potential: The carboximidamide group in 2-(3-fluorophenoxy)benzene-1-carboximidamide is structurally similar to known antimicrobial agents, suggesting possible activity against bacterial targets .
- Enzyme Inhibition : The acetic acid moiety in 2-[7-fluoro-2-(4-methylphenyl)-1H-indol-3-yl]acetic acid is critical for cyclooxygenase (COX) inhibition, implying a similar role in modulating enzymatic activity for the target compound .
- Crystallographic Behavior : SHELX-based refinements of related small molecules demonstrate the importance of precise crystallographic data for confirming stereochemistry and intermolecular interactions .
Biological Activity
2-[(3-Fluorophenyl)methoxy]benzene-1-carboximidamide, acetic acid is an organic compound with a complex structure that includes a fluorophenyl group, a methoxy group, and a carboximidamide group. Its molecular formula is with a molecular weight of approximately 304.32 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and modulation of protein-ligand interactions.
The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets such as enzymes or receptors. This binding can lead to significant alterations in metabolic pathways and signaling cascades, which are crucial for its pharmacological effects. The compound has shown promise in various studies regarding its role in inhibiting specific enzymes and influencing cellular processes.
Biological Activity Overview
Research indicates that this compound interacts with several biological targets. Here are some key findings:
- Enzyme Inhibition : The compound has demonstrated significant inhibitory effects on various enzymes, which are essential for numerous biochemical pathways.
- Anticancer Activity : Studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cell lines and suppressing tumor growth in animal models .
Anticancer Studies
In a notable study, the compound was tested against MCF cell lines, where it was observed to accelerate apoptosis in a dose-dependent manner. The results indicated that the compound could suppress tumor growth effectively in vivo .
| Study | Cell Line | IC50 Value | Effect |
|---|---|---|---|
| Study 1 | MCF Cells | 25.72 ± 3.95 μM | Induced apoptosis |
| Study 2 | Tumor-bearing mice | N/A | Suppressed tumor growth |
Enzyme Interaction Studies
The compound's ability to inhibit specific enzymes was highlighted in another study where it showed potent inhibition against cyclooxygenase (COX) enzymes. The inhibitory effects were quantified as follows:
| Enzyme | IC50 Value |
|---|---|
| COX-1 | 0.31 μM |
| COX-2 | 3.11 μM |
These findings suggest that the compound may have therapeutic applications in conditions where COX inhibition is beneficial, such as inflammation and pain management.
Structural Comparisons
The structural features of this compound allow for comparisons with other related compounds that exhibit similar biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 2-[4-(3-Fluorophenyl)methoxy]phenylacetic acid | Similar fluorophenyl and methoxy groups | Used as HNF-4 modulators |
| N-(3-fluorophenyl)-2-{3-[7-(3-fluorophenyl)]}acetamide | Multiple fluorophenyl moieties | Potential therapeutic applications in cancer |
| 4-(3-Fluorophenyl)phenol | Simple phenolic structure with fluorine substitution | Often used in pharmaceuticals for its reactivity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
